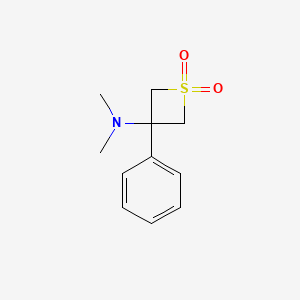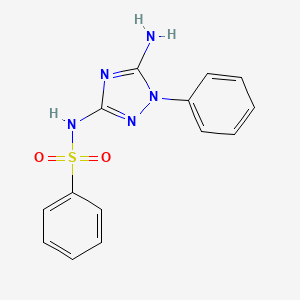
Furfurylammonium phenylphosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furfurylammonium phenylphosphite is an organic compound that combines the structural elements of furfurylamine and phenylphosphite. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of both furfuryl and phenyl groups in its structure imparts unique chemical properties that can be exploited in different scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furfurylammonium phenylphosphite typically involves the reaction of furfurylamine with phenylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Furfurylamine+Phenylphosphonic dichloride→Furfurylammonium phenylphosphite+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature, often around room temperature to slightly elevated temperatures, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Furfurylammonium phenylphosphite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Phenylphosphate derivatives.
Reduction: Phenylphosphine derivatives.
Substitution: Various substituted phenylphosphite compounds.
Aplicaciones Científicas De Investigación
Furfurylammonium phenylphosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of furfurylammonium phenylphosphite involves its interaction with specific molecular targets. The furfuryl group can participate in various chemical reactions, while the phenylphosphite moiety can act as a ligand or catalyst in different processes. The compound’s effects are mediated through pathways involving electron transfer, coordination chemistry, and molecular recognition.
Comparación Con Compuestos Similares
Furfurylammonium phenylphosphite can be compared with other similar compounds, such as:
Furfurylamine: Shares the furfuryl group but lacks the phosphite moiety.
Phenylphosphonic acid: Contains the phenylphosphite structure but lacks the furfuryl group.
Furfurylphosphonic acid: Combines furfuryl and phosphonic acid groups but differs in structure and reactivity.
Uniqueness: The combination of furfuryl and phenylphosphite groups in this compound imparts unique chemical properties that are not present in the individual components or other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18032-70-7 |
|---|---|
Fórmula molecular |
C11H14NO4P |
Peso molecular |
255.21 g/mol |
Nombre IUPAC |
furan-2-ylmethylazanium;hydroxy(phenyl)phosphinate |
InChI |
InChI=1S/C6H7O3P.C5H7NO/c7-10(8,9)6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5H,(H2,7,8,9);1-3H,4,6H2 |
Clave InChI |
PBZRZTRBPHTFPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(O)[O-].C1=COC(=C1)C[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)


![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)

![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)








